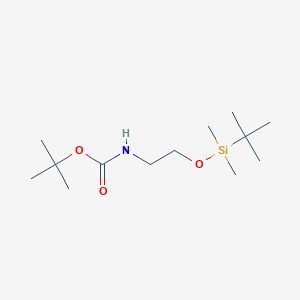

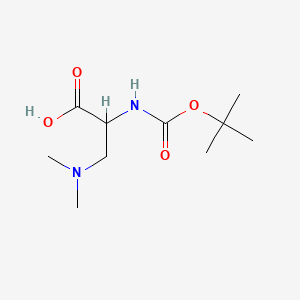

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate" is a chemical species that is part of a broader class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and have a wide range of applications, including as intermediates in organic synthesis and as protecting groups for amines and alcohols .

Synthesis Analysis

The synthesis of tert-butyl carbamates can involve various strategies, including the transformation of amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) into silyl carbamates . The use of tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2 has been reported for such transformations . Additionally, the synthesis of related carbamates has been achieved through reactions such as iodolactamization, which is a key step in the enantioselective synthesis of certain carbamate derivatives .

Molecular Structure Analysis

The molecular structure of carbamates can be characterized by techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, reveals a cis conformation of the urethane linkage and the formation of dimers through hydrogen bonding . Similarly, the molecular and crystal structure of other carbamate derivatives has been stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including enzymatic kinetic resolution, which can lead to the formation of optically pure enantiomers . The enzymatic process can exhibit high enantioselectivity, as demonstrated by the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase B (CAL-B) . Other reactions include C-H amination reactions catalyzed by dirhodium(II) to prepare oxazolidinones from carbamate precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The stability of the tert-butyldimethylsilyl group makes it a useful protecting group for hydroxyl functionalities, as it is stable under various conditions but can be removed selectively when desired . The reactivity of carbamates with electrophiles and organometallics can lead to the formation of various compounds, including N-(Boc)hydroxylamines . Furthermore, the synthesis of tert-butyl carbamates can be optimized for high yields, as demonstrated in the synthesis of an important intermediate for biologically active compounds10.

Wissenschaftliche Forschungsanwendungen

-

- This compound is a versatile reagent commonly used in synthetic glycobiology .

- It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

- The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .

-

Construction of the Key Tetrahydropyran Subunit in a Recent Synthesis of the Marine Natural Product (–)-Dactylodide

-

Bis(tert-butyldimethylsilyl) 2-[(tert-butyldimethylsilyl)amino]ethylphosphonate

-

(TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL

- This compound is an organic synthesis intermediate and pharmaceutical intermediate, which can be used in laboratory research and development processes and chemical pharmaceutical synthesis processes .

- The specific methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .

-

Bis(tert-butyldimethylsilyl) 2-[(tert-butyldimethylsilyl)amino]ethylphosphonate

-

(TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL

- This compound is an organic synthesis intermediate and pharmaceutical intermediate, which can be used in laboratory research and development processes and chemical pharmaceutical synthesis processes .

- The specific methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO3Si/c1-12(2,3)17-11(15)14-9-10-16-18(7,8)13(4,5)6/h9-10H2,1-8H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLZZERSZRZSOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCO[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456315 |

Source

|

| Record name | TERT-BUTYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ETHYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate | |

CAS RN |

203738-69-6 |

Source

|

| Record name | TERT-BUTYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ETHYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)

![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)